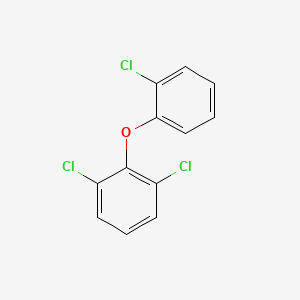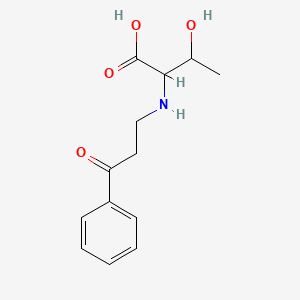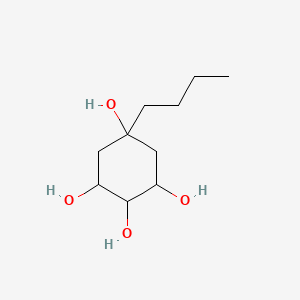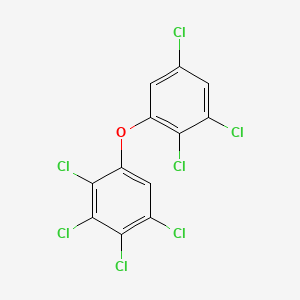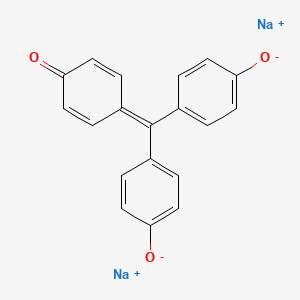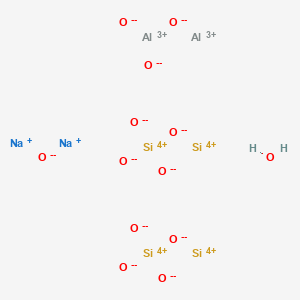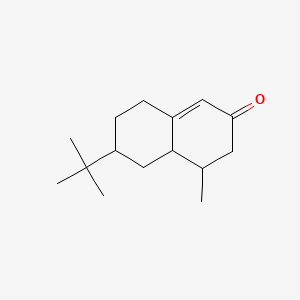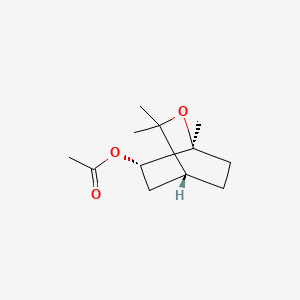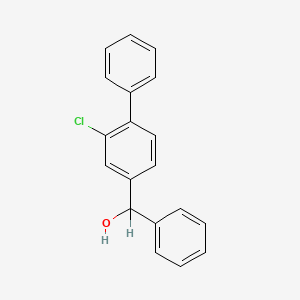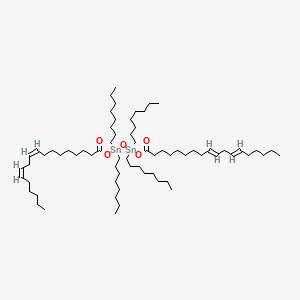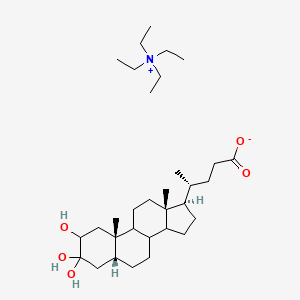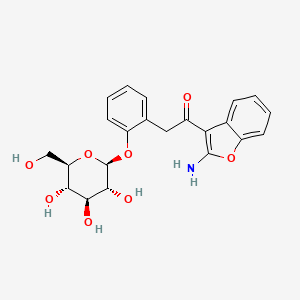
Acuminaminoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acuminaminoside is a nitrogen-containing glucoside isolated from the leaves of Glochidion acuminatum.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acuminaminoside involves the isolation of the compound from the leaves of Glochidion acuminatum. The process includes extraction with methanol, followed by chromatographic separation techniques to purify the compound . The specific reaction conditions for the synthesis of this compound have not been extensively detailed in the literature.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from plant sources .
Analyse Des Réactions Chimiques
Types of Reactions
Acuminaminoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
general reagents for oxidation (e.g., potassium permanganate), reduction (e.g., sodium borohydride), and substitution (e.g., halogenating agents) can be used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized glucosides, while reduction may produce reduced glucosides .
Applications De Recherche Scientifique
Acuminaminoside has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of glucosides and their derivatives.
Mécanisme D'action
The mechanism of action of acuminaminoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular signaling pathways, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glochidiolide
- Isoglochidiolide
- Glochidacuminosides A—D
Uniqueness
Acuminaminoside is unique due to its nitrogen-containing glucoside structure, which distinguishes it from other similar compounds. Its specific biological activities and potential therapeutic applications also set it apart .
Propriétés
Numéro CAS |
769954-40-7 |
|---|---|
Formule moléculaire |
C22H23NO8 |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
1-(2-amino-1-benzofuran-3-yl)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C22H23NO8/c23-21-17(12-6-2-4-8-15(12)29-21)13(25)9-11-5-1-3-7-14(11)30-22-20(28)19(27)18(26)16(10-24)31-22/h1-8,16,18-20,22,24,26-28H,9-10,23H2/t16-,18-,19+,20-,22-/m1/s1 |
Clé InChI |
FSCPLBXCTGZFSA-QKYBYQKWSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CC(=O)C2=C(OC3=CC=CC=C32)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)C2=C(OC3=CC=CC=C32)N)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
